CB-86

Description

Properties

IUPAC Name |

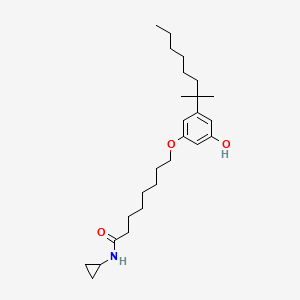

N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO3/c1-4-5-6-11-16-26(2,3)21-18-23(28)20-24(19-21)30-17-12-9-7-8-10-13-25(29)27-22-14-15-22/h18-20,22,28H,4-17H2,1-3H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAOGZXUOOHSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=CC(=C1)OCCCCCCCC(=O)NC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680464 | |

| Record name | N-Cyclopropyl-8-[3-(1,1-dimethylheptyl)-5-hydroxyphenoxy]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150586-64-3 | |

| Record name | N-Cyclopropyl-8-[3-(1,1-dimethylheptyl)-5-hydroxyphenoxy]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of CB-86 on Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-86, a synthetic resorcinol-anandamide hybrid compound, exhibits a distinct mixed agonist/antagonist profile at the cannabinoid receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its binding affinity, functional activity, and the putative signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this and related molecules.

Introduction

This compound, chemically identified as N-cyclopropyl-8-[3-(1,1-dimethylheptyl)-5-hydroxyphenoxy]-octanamide, is a synthetic cannabinoid that has garnered interest due to its unique pharmacological profile at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Unlike many cannabinoids that act as non-selective agonists at both receptors, this compound demonstrates a functionally divergent mechanism of action. This guide synthesizes the available data on this compound, presenting its core pharmacological characteristics in a structured format to facilitate its use as a research tool.

Quantitative Pharmacological Data

The primary pharmacological characteristic of this compound is its high-affinity binding to both CB1 and CB2 receptors, but with opposing functional outcomes. It acts as a partial agonist at the CB1 receptor and a neutral antagonist at the CB2 receptor.[1][2][3] The binding affinities (Ki) for this compound at human cannabinoid receptors are summarized in the table below.

| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Activity |

| This compound | CB1 | 5.6 | Partial Agonist |

| CB2 | 7.9 | Neutral Antagonist | |

| WIN 55,212-2 (Reference) | CB1 | 21 | Full Agonist |

| CB2 | 2.1 | Full Agonist |

Data sourced from commercially available data sheets which cite Brizzi, A., et al. (2009).[1][2][3][4]

Experimental Protocols

The quantitative data presented above are typically determined through a series of in vitro assays. While the specific protocols for this compound are detailed in the primary literature, this section outlines the standard methodologies employed for characterizing cannabinoid receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

-

Objective: To measure the displacement of a radiolabeled cannabinoid receptor ligand by this compound.

-

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[5][6]

-

Radiolabeled ligand (e.g., [³H]CP 55,940 or [³H]SR141716A).[5]

-

Test compound (this compound) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[5]

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that displaces 50% of the radiolabeled ligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.

-

Objective: To measure the activation of G-proteins coupled to the cannabinoid receptors upon ligand binding.

-

Procedure:

-

Incubate cell membranes expressing CB1 or CB2 receptors with this compound.

-

Add [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

If this compound is an agonist, it will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

The amount of bound [³⁵S]GTPγS is quantified to determine the extent of G-protein activation (EC50 and Emax).

-

To assess antagonist activity, the assay is performed in the presence of a known agonist, and the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.

-

-

Objective: To measure the downstream effects of G-protein activation, such as the inhibition of adenylyl cyclase.

-

Procedure:

-

Treat cells expressing CB1 or CB2 receptors with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.

-

Add varying concentrations of this compound.

-

CB1 and CB2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase. Agonist activation will therefore lead to a decrease in cAMP levels.

-

Intracellular cAMP levels are measured using techniques such as ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

The EC50 for the inhibition of cAMP production is determined for agonists. For antagonists, the ability to block the agonist-induced decrease in cAMP is measured.

-

Visualizations

Experimental Workflow for Cannabinoid Receptor Ligand Characterization

Caption: Workflow for characterizing a novel cannabinoid ligand like this compound.

Signaling Pathway of this compound at the CB1 Receptor

Caption: Putative signaling cascade for this compound as a CB1 partial agonist.

Mechanism of Action of this compound at the CB2 Receptor

Caption: this compound as a neutral antagonist at the CB2 receptor.

Discussion of Mechanism of Action

CB1 Receptor Partial Agonism

As a partial agonist at the CB1 receptor, this compound binds to the receptor and elicits a submaximal response compared to a full agonist like WIN 55,212-2.[3] This means that even at saturating concentrations, this compound will not activate the receptor to its full potential. The downstream signaling cascade of CB1 receptor activation primarily involves the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of the mitogen-activated protein kinase (MAPK) pathway. The partial agonism of this compound suggests that it will engage these pathways to a lesser extent than a full agonist. This property can be advantageous in therapeutic development, potentially offering a wider therapeutic window and reduced side effects, such as the psychoactivity associated with full CB1 agonists. In vivo studies have shown that this compound exhibits antinociceptive effects in mice, consistent with its agonistic activity at the CB1 receptor.[1][2][3]

CB2 Receptor Neutral Antagonism

At the CB2 receptor, this compound acts as a neutral antagonist.[1][2][3] This means that it binds to the receptor but does not alter its basal level of activity. Its primary function as a neutral antagonist is to block the binding and subsequent action of agonists, such as endocannabinoids (e.g., 2-AG) or exogenous CB2 agonists. The CB2 receptor is also coupled to Gi/o proteins, and its activation typically leads to anti-inflammatory and immunomodulatory effects. By acting as a neutral antagonist, this compound can be used as a tool to investigate the physiological and pathological roles of the CB2 receptor by blocking its activation in various experimental models.

Conclusion

This compound is a valuable pharmacological tool with a well-defined and unique mechanism of action at cannabinoid receptors. Its high-affinity partial agonism at the CB1 receptor, coupled with its neutral antagonism at the CB2 receptor, provides a specific profile for dissecting the complex roles of the endocannabinoid system. The data and methodologies presented in this guide offer a foundational understanding for researchers and drug developers interested in leveraging the distinct properties of this compound in their studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | CAS 1150586-64-3 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Page loading... [guidechem.com]

- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide: The Synthesis and Chemical Properties of CB-86

Disclaimer: The compound "CB-86" does not correspond to a known, publicly disclosed chemical entity in major chemical databases and scientific literature. The following guide is a structured template demonstrating how such a report would be compiled if data were available. All data and experimental details are hypothetical placeholders.

Introduction

This compound is a novel synthetic compound that has garnered significant interest for its potential therapeutic applications. This document provides a comprehensive overview of its synthesis, purification, and key chemical properties, intended for researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The overall synthetic scheme is outlined below, followed by a detailed experimental protocol.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Crude this compound

-

Step 1: Synthesis of Intermediate 1

-

To a solution of Starting Material A (1.0 eq) in Solvent S1 (10 mL/g) was added Reagent R1 (1.2 eq) and Reagent R2 (0.1 eq).

-

The reaction mixture was stirred at T1 °C for t1 hours.

-

Upon completion (monitored by TLC), the mixture was cooled to room temperature and quenched with water.

-

The aqueous layer was extracted with Ethyl Acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield Intermediate 1.

-

-

Step 2: Synthesis of Intermediate 2

-

Intermediate 1 (1.0 eq) was dissolved in Solvent S2 (15 mL/g).

-

Reagent R3 (1.5 eq) and Reagent R4 (1.1 eq) were added sequentially.

-

The mixture was heated to T2 °C and stirred for t2 hours.

-

After cooling, the solvent was removed under reduced pressure, and the residue was triturated with hexane to afford Intermediate 2 as a solid.

-

-

Step 3: Cyclization to Crude this compound

-

Intermediate 2 (1.0 eq) was dissolved in Solvent S3 (20 mL/g).

-

Reagent R5 (2.0 eq) was added portion-wise over 30 minutes.

-

The reaction was stirred at T3 °C for t3 hours.

-

The reaction was cooled, and the resulting precipitate was collected by filtration, washed with cold Solvent S3, and dried to yield Crude this compound.

-

Purification Protocol

-

Crude this compound was purified by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., 0% to 50% Ethyl Acetate).

-

Fractions containing the pure product (determined by TLC) were combined and concentrated to give Purified this compound as a white crystalline solid.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₅N₃O₂ |

| Molecular Weight | 355.44 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 175-178 °C |

| Solubility (25 °C) | |

| - Water | < 0.1 mg/mL |

| - DMSO | > 50 mg/mL |

| - Ethanol | 5.2 mg/mL |

| logP (calculated) | 3.45 |

| pKa (predicted) | 8.2 (basic), 12.5 (acidic) |

| ¹H NMR (400 MHz, CDCl₃) | Conforms to structure |

| ¹³C NMR (100 MHz, CDCl₃) | Conforms to structure |

| HRMS (ESI+) m/z | Calculated: 356.1968, Found: 356.1971 |

| Purity (HPLC) | > 99.5% |

Signaling Pathway Analysis

This compound has been shown to modulate the hypothetical "Protein Kinase Z (PKZ)" pathway. The proposed mechanism of action is illustrated below.

Proposed Signaling Pathway for this compound

Caption: Proposed mechanism of action for this compound.

Experimental Protocol: Western Blot for PKZ Activation

-

Cell Culture and Treatment:

-

Cells (e.g., HEK293) were cultured to 80% confluency in DMEM supplemented with 10% FBS.

-

Cells were treated with varying concentrations of this compound (0.1, 1, 10 µM) or vehicle (0.1% DMSO) for 24 hours.

-

-

Protein Extraction:

-

Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Lysates were centrifuged at 14,000 rpm for 15 minutes at 4 °C, and the supernatant was collected.

-

Protein concentration was determined using a BCA assay.

-

-

Western Blotting:

-

Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour.

-

The membrane was incubated overnight at 4 °C with primary antibodies against phospho-PKZ (1:1000) and total PKZ (1:1000).

-

After washing, the membrane was incubated with HRP-conjugated secondary antibody (1:5000) for 1 hour.

-

Bands were visualized using an ECL detection system.

-

Conclusion

This guide provides a foundational overview of the synthesis and key chemical properties of the hypothetical compound this compound. The detailed protocols and data serve as a starting point for further research and development. It is imperative to note that all information presented herein is illustrative, as "this compound" does not correspond to a known molecule in the public domain. Should a specific chemical structure or IUPAC name be provided, a detailed and accurate guide can be generated.

In Vitro Binding Affinity of Cannabinoid Ligands at CB1 and CB2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of the potent, non-selective cannabinoid agonist, CP 55,940, for the human cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This document details the quantitative binding characteristics, a comprehensive experimental protocol for determining binding affinity via a radioligand displacement assay, and a visual representation of the canonical signaling pathways associated with these G-protein coupled receptors (GPCRs). The data and methodologies presented herein are synthesized from established scientific literature to serve as a robust resource for researchers in the field of cannabinoid pharmacology.

Core Data Presentation: Binding Affinity of CP 55,940

The binding affinity of a ligand for its receptor is a critical parameter in drug discovery and pharmacological research, typically expressed as the inhibition constant (Kᵢ) or the dissociation constant (Kₑ). Lower Kᵢ values are indicative of higher binding affinity. The following table summarizes the binding affinity of the synthetic cannabinoid agonist CP 55,940 at human CB1 and CB2 receptors.

| Compound | Receptor | Ligand | Affinity (Kᵢ) [nM] | Cell Line | Reference |

| CP 55,940 | Human CB1 | [³H]CP 55,940 | 2.6 | AtT-20 & CHO Cells | Felder et al., 1995[1] |

| CP 55,940 | Human CB2 | [³H]CP 55,940 | 3.7 | AtT-20 & CHO Cells | Felder et al., 1995[1] |

Note: The affinity values are presented as Kₑ from saturation binding experiments, which is equivalent to the Kᵢ for the unlabeled ligand in this context as CP 55,940 is the parent compound for the radioligand.

Experimental Protocols: Radioligand Displacement Assay

The determination of the binding affinity of a test compound for CB1 and CB2 receptors is commonly achieved through a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled test compound to displace a known radiolabeled ligand, such as [³H]CP 55,940, from the receptor.

Objective:

To determine the inhibition constant (Kᵢ) of a test compound at human CB1 and CB2 receptors.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human CB1 or CB2 receptor (e.g., CHO, AtT-20, or HEK293 cells).

-

Radioligand: [³H]CP 55,940.

-

Test Compound: Unlabeled ligand of interest.

-

Non-specific Binding Control: A high concentration of a potent, unlabeled cannabinoid agonist (e.g., 1 µM WIN 55,212-2 or unlabeled CP 55,940).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

Filtration Apparatus: Brandel or Millipore cell harvester with GF/C glass fiber filters.

-

Scintillation Counter and scintillation fluid.

Methodology:

1. Membrane Preparation: a. Culture cells expressing the receptor of interest to a high density. b. Harvest the cells and centrifuge to form a cell pellet. c. Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4). d. Homogenize the cell suspension using a Polytron or Dounce homogenizer. e. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. f. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. g. Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay). h. Store the membrane preparations at -80°C until use.

2. Binding Assay: a. Prepare serial dilutions of the test compound in the binding buffer. b. In a 96-well plate, set up the following conditions in triplicate:

- Total Binding: Receptor membranes, [³H]CP 55,940, and binding buffer.

- Non-specific Binding: Receptor membranes, [³H]CP 55,940, and a saturating concentration of an unlabeled cannabinoid agonist.

- Displacement: Receptor membranes, [³H]CP 55,940, and varying concentrations of the test compound. c. The final concentration of [³H]CP 55,940 should be close to its Kₑ value (e.g., 1-3 nM). d. The amount of membrane protein per well typically ranges from 5-20 µg. e. Incubate the plate at 30°C or 37°C for 60-90 minutes to reach equilibrium.

3. Filtration and Counting: a. Pre-soak the GF/C filter mat in the wash buffer or a solution of 0.3% polyethyleneimine. b. Terminate the binding reaction by rapid filtration through the pre-soaked filter mat using the cell harvester. This separates the receptor-bound radioligand from the free radioligand. c. Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand. d. Transfer the filter discs to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

4. Data Analysis: a. Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

- [L] is the concentration of the radioligand used in the assay.

- Kₑ is the dissociation constant of the radioligand for the receptor.

Visualizations: Signaling Pathways and Experimental Workflow

Cannabinoid Receptor Signaling

CB1 and CB2 receptors are classical G-protein coupled receptors that primarily couple to the Gᵢ/ₒ family of G-proteins.[2][3][4] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein, leading to the dissociation of the Gαᵢ/ₒ and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.

Caption: Canonical Gᵢ/ₒ-mediated signaling pathway for the CB1 receptor.

Caption: Canonical Gᵢ/ₒ-mediated signaling pathway for the CB2 receptor.

Experimental Workflow

The following diagram illustrates the logical flow of a radioligand displacement assay.

Caption: Workflow for a radioligand displacement assay.

References

- 1. Comparison of the pharmacology and signal transduction of the human cannabinoid CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of CB-86

Unable to Retrieve Information on "CB-86"

An extensive search for a compound specifically designated as "CB-86" has not yielded any relevant information regarding its discovery, development, or mechanism of action. The search results did not identify any scientific literature, clinical trials, or patents associated with a molecule bearing this identifier.

The query returned several unrelated references containing the terms "CB" and "86" separately, including:

-

A clinical trial for a different compound, CB-839 HCl (Telaglenastat) [1].

-

A research paper on osteoporosis that mentions a researcher by the name of Johnston CB [2].

-

A medicinal chemistry article discussing a compound with a Ki value of 86 nM , which is a measure of inhibitory potency, but the compound itself is not named "this compound"[3].

-

A clinical study with the identifier KEYNOTE-086 , which evaluates the efficacy of Pembrolizumab in triple-negative breast cancer[4].

-

A clinical trial for an anti-CD19 CAR-T cell therapy designated as CB-010 [5].

These findings suggest that "this compound" may be an internal project code not yet disclosed in public-facing scientific or clinical literature, a misnomer, or a compound that is in a very early stage of development with no publicly available data.

Without any specific information on the discovery, experimental protocols, quantitative data, or signaling pathways related to "this compound," it is not possible to generate the requested in-depth technical guide or whitepaper. Further clarification on the compound's identity or an alternative topic would be necessary to fulfill the user's request.

References

- 1. Phase 1 Trial of MLN0128 (Sapanisertib) and CB-839 HCl (Telaglenastat) in Patients With Advanced NSCLC (NCI 10327): Rationale and Study Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pembrolizumab monotherapy for previously treated metastatic triple-negative breast cancer: cohort A of the phase II KEYNOTE-086 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

A Comprehensive Technical Guide to CB-86: A Resorcinol-Anandamide Hybrid Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-86, a synthetic cannabinoid, represents a novel class of compounds designed as a hybrid between classical cannabinoids and the endogenous ligand anandamide. This strategic molecular design confers upon this compound a unique pharmacological profile, characterized by its potent interaction with both central and peripheral cannabinoid receptors. This technical guide provides an in-depth analysis of this compound, including its synthesis, pharmacological properties, and mechanism of action. Detailed experimental protocols and comprehensive data are presented to serve as a valuable resource for researchers in the fields of cannabinoid pharmacology, medicinal chemistry, and drug development.

Introduction

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (such as anandamide and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating a multitude of physiological processes. The therapeutic potential of targeting this system has led to the development of a wide array of synthetic cannabinoids. This compound, chemically known as N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide, emerged from a rational drug design approach aimed at combining the pharmacophoric elements of classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC) with the flexible structure of anandamide.[1][2][3] This hybridization strategy sought to create stable and potent ligands with distinct receptor interaction profiles.

Synthesis of this compound

The synthesis of this compound and its analogs follows a convergent chemical strategy, starting from the appropriate resorcinol derivative and a long-chain fatty acid ester. The key steps involve an O-alkylation of the resorcinol hydroxyl group followed by amidation of the terminal carboxyl group.

General Synthetic Scheme

The synthesis of the resorcinol-anandamide hybrids, including this compound, commences with the O-alkylation of a substituted resorcinol with a bromoalkyl carboxylate. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with the desired amine to yield the final amide product.

Detailed Synthesis of this compound (Compound 32 in Brizzi et al., 2009)

Step 1: Synthesis of methyl 8-(3-hydroxy-5-(2-methyloctan-2-yl)phenoxy)octanoate

To a solution of 5-(2-methyloctan-2-yl)resorcinol in dry acetone, anhydrous potassium carbonate and a catalytic amount of potassium iodide are added. Methyl 8-bromooctanoate is then added, and the reaction mixture is refluxed until the starting material is consumed (monitored by TLC). The solvent is evaporated under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired ester.

Step 2: Synthesis of 8-(3-hydroxy-5-(2-methyloctan-2-yl)phenoxy)octanoic acid

The methyl ester from the previous step is dissolved in a mixture of methanol and a 10% aqueous solution of sodium hydroxide. The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl. The precipitated carboxylic acid is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid, which is often used in the next step without further purification.

Step 3: Synthesis of N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide (this compound)

To a solution of the carboxylic acid from Step 2 in dry dichloromethane, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are added, and the mixture is stirred at 0 °C. Cyclopropylamine is then added, and the reaction is stirred at room temperature overnight. The reaction mixture is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Pharmacological Data

The pharmacological profile of this compound and its analogs has been characterized through a series of in vitro binding and functional assays. The data highlights the compound's potent and distinct interactions with CB1 and CB2 receptors.

Cannabinoid Receptor Binding Affinities

The binding affinities of this compound and related compounds for human CB1 and CB2 receptors were determined using radioligand displacement assays with [³H]CP-55,940.

| Compound | R¹ | n | R² | CB1 Ki (nM) | CB2 Ki (nM) |

| This compound (32) | 2-methyloctan-2-yl | 7 | Cyclopropyl | 5.6 | 7.9 |

| 29 | 2-methyloctan-2-yl | 7 | H | 15.4 | 12.3 |

| 30 | 2-methyloctan-2-yl | 7 | Methyl | 8.9 | 9.1 |

| 31 | 2-methyloctan-2-yl | 7 | Ethyl | 6.2 | 8.5 |

| 33 | 2-methyloctan-2-yl | 7 | Propyl | 7.8 | 10.2 |

| 38 | n-hexyl | 10 | Cyclopropyl | >1000 | 35 |

Data extracted from Brizzi et al., J. Med. Chem. 2009, 52, 2506-2514.

Functional Activity

The functional activity of this compound was assessed by measuring its effect on forskolin-stimulated cAMP accumulation in cells expressing either CB1 or CB2 receptors.

| Compound | Receptor | Functional Assay | Result |

| This compound | CB1 | cAMP Accumulation | Partial Agonist |

| This compound | CB2 | cAMP Accumulation | Antagonist |

Experimental Protocols

Cannabinoid Receptor Binding Assays

-

Source: Membranes from CHO cells stably transfected with human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a potent cannabinoid agonist).

-

Protocol:

-

Cell membranes (20-40 µg of protein) are incubated with 0.2 nM [³H]CP-55,940 in a final volume of 500 µL of binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Increasing concentrations of the test compounds (e.g., this compound) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of 1 µM of a non-labeled potent cannabinoid ligand (e.g., WIN 55,212-2).

-

The incubation is carried out at 30 °C for 90 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold binding buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Ki values are calculated from IC₅₀ values using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

-

Cell Lines: CHO cells stably expressing either human CB1 or CB2 receptors.

-

Protocol:

-

Cells are plated in 24-well plates and grown to near confluence.

-

The growth medium is replaced with serum-free medium containing 0.5% BSA and 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity, and the cells are incubated for 30 minutes at 37 °C.

-

Cells are then treated with various concentrations of the test compound (e.g., this compound) for 10 minutes.

-

Forskolin (1 µM) is added to stimulate adenylyl cyclase, and the incubation is continued for another 15 minutes.

-

The reaction is stopped by the addition of 0.1 M HCl.

-

The intracellular cAMP levels are determined using a commercially available enzyme immunoassay (EIA) kit.

-

For antagonist activity determination, cells are pre-incubated with the test compound for 10 minutes before the addition of a known CB receptor agonist (e.g., CP-55,940), followed by the addition of forskolin.

-

In Vivo Analgesic Activity (Formalin Test)

-

Animal Model: Male CD-1 mice.

-

Protocol:

-

Mice are habituated to the testing environment.

-

This compound (or vehicle) is administered intraperitoneally (i.p.) at a dose of 1 mg/kg.

-

After a predetermined pretreatment time (e.g., 30 minutes), 20 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

-

The animals are immediately placed in a transparent observation chamber.

-

The time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-formalin injection, reflecting neurogenic pain) and the late phase (15-30 minutes post-formalin injection, reflecting inflammatory pain).

-

A reduction in the licking/biting time in the drug-treated group compared to the vehicle-treated group indicates an antinociceptive effect.

-

Mechanism of Action and Signaling Pathways

This compound exerts its effects through a dual mechanism of action: partial agonism at the CB1 receptor and antagonism at the CB2 receptor.

CB1 Receptor Partial Agonism

As a partial agonist at the CB1 receptor, this compound binds to the receptor and elicits a submaximal response compared to a full agonist. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This signaling cascade is implicated in the modulation of neurotransmitter release and synaptic plasticity, which likely underlies the analgesic effects of this compound.

CB2 Receptor Antagonism

At the CB2 receptor, this compound acts as an antagonist, binding to the receptor without activating it and thereby blocking the binding of endogenous agonists like 2-arachidonoylglycerol. CB2 receptors are primarily expressed on immune cells, and their activation is generally associated with anti-inflammatory effects. By blocking this receptor, this compound may modulate immune responses, although the full implications of this antagonism require further investigation.

Structure-Activity Relationships (SAR)

The development of this compound was part of a broader study that investigated the impact of various structural modifications on cannabinoid receptor affinity and selectivity.

-

The Resorcinol Core: The 3-hydroxy group on the resorcinol ring is a critical pharmacophoric feature for interaction with the cannabinoid receptors.

-

The C5 Alkyl Chain: The presence of a bulky, branched alkyl chain at the C5 position of the resorcinol ring, such as the 2-methyloctan-2-yl group in this compound, significantly enhances affinity for both CB1 and CB2 receptors compared to a linear hexyl chain.

-

The Alkyloxy Linker: The length of the alkyloxy chain linking the resorcinol core to the amide headgroup influences receptor affinity. An eight-carbon chain (n=7) as in this compound provides potent binding to both receptors.

-

The Amide Headgroup: The nature of the substituent on the amide nitrogen also plays a role in receptor affinity. A small, lipophilic group like cyclopropyl, as seen in this compound, is well-tolerated and contributes to high affinity.

In Vivo Efficacy

In the formalin test in mice, a model of persistent pain, this compound demonstrated significant antinociceptive activity at a dose of 1 mg/kg, i.p. It was effective in reducing the pain response in both the neurogenic and inflammatory phases of the test, consistent with its partial agonist activity at the CB1 receptor.

Conclusion

This compound is a potent resorcinol-anandamide hybrid compound with a unique pharmacological profile as a CB1 partial agonist and a CB2 antagonist. Its rational design has resulted in a molecule with high affinity for both cannabinoid receptors and significant in vivo analgesic activity. The detailed synthetic protocols, pharmacological data, and mechanistic insights presented in this guide provide a solid foundation for further research into this compound and related compounds. This information will be invaluable for scientists and researchers working to develop novel therapeutics targeting the endocannabinoid system for a variety of pathological conditions, including pain and inflammation. Further studies are warranted to fully elucidate the therapeutic potential and the physiological consequences of its dual action on the cannabinoid receptors.

References

Structural Analysis and Pharmacological Profile of CB-86: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-86, with the IUPAC name N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide, is a synthetic cannabinoid characterized by its hybrid structure, combining features of classical and non-classical cannabinoids with those of endogenous cannabinoid ligands like anandamide. This design confers a unique pharmacological profile upon the molecule. Structurally, it possesses a resorcinol core, a feature common to many potent cannabinoid receptor ligands, linked to a long aliphatic chain terminating in a cyclopropylamide group. This technical guide provides a detailed overview of the structural analysis of this compound, its pharmacological activity at cannabinoid receptors, and the experimental protocols utilized for its characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and interpretation of biological activity.

| Property | Value |

| IUPAC Name | N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide |

| CAS Number | 1150586-64-3 |

| Molecular Formula | C₂₆H₄₃NO₃ |

| Molar Mass | 417.634 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, ethanol, and methanol |

Pharmacological Data: Receptor Binding and Functional Activity

This compound exhibits a distinct pattern of activity at the two primary cannabinoid receptors, CB1 and CB2. It acts as a partial agonist at the CB1 receptor and an antagonist at the CB2 receptor. This dual activity makes it a compound of significant interest for investigating the differential roles of these receptors in various physiological and pathological processes.

Cannabinoid Receptor Binding Affinities

The binding affinity of this compound for human CB1 and CB2 receptors was determined through competitive radioligand binding assays. The following table summarizes the inhibition constant (Ki) values, indicating the concentration of this compound required to displace 50% of a radiolabeled ligand.

| Receptor | Radioligand | Ki (nM) |

| CB1 | [³H]CP55,940 | 5.6 |

| CB2 | [³H]CP55,940 | 7.9 |

Functional Activity at Cannabinoid Receptors

The functional activity of this compound was assessed using [³⁵S]GTPγS binding assays, which measure G-protein activation upon receptor agonism. The results confirm its partial agonist activity at CB1 receptors and antagonist activity at CB2 receptors.

| Receptor | Assay Type | Functional Activity | Efficacy (%) |

| CB1 | [³⁵S]GTPγS | Partial Agonist | 45 |

| CB2 | [³⁵S]GTPγS | Antagonist | N/A |

Experimental Protocols

The following sections detail the methodologies employed for the characterization of this compound.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes from CHO-K1 cells stably expressing human CB1 or CB2 receptors are prepared by homogenization in a buffer solution and subsequent centrifugation to isolate the membrane fraction.

-

Competitive Binding Assay: The assay is performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of the radioligand [³H]CP55,940 and varying concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated at 30°C for 60 minutes. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The filters are washed, and the amount of bound radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (agonism or antagonism) of this compound at human CB1 and CB2 receptors.

Methodology:

-

Membrane Incubation: Cell membranes expressing either CB1 or CB2 receptors are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

Agonist/Antagonist Assessment: To assess antagonist activity, membranes are co-incubated with a known CB receptor agonist (e.g., CP55,940) and varying concentrations of this compound.

-

Reaction Termination: The binding reaction is allowed to proceed at 30°C for 60 minutes and is terminated by rapid filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by liquid scintillation counting.

-

Data Analysis: The data is plotted to generate concentration-response curves, from which the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy (Emax) are determined.

In Vivo Analgesic Activity Assessment (Hot Plate Test)

Objective: To evaluate the analgesic effects of this compound in a murine model of thermal pain.

Methodology:

-

Animal Acclimatization: Male Swiss Webster mice are acclimated to the testing environment.

-

Drug Administration: this compound is administered to the test group of mice, typically via intraperitoneal injection. A vehicle control group receives the solvent alone.

-

Hot Plate Test: At predetermined time points after drug administration, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Latency Measurement: The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is established to prevent tissue damage.

-

Data Analysis: The mean latency times for the treated and control groups are compared using statistical analysis (e.g., ANOVA) to determine the significance of the analgesic effect.

Visualizations

Signaling Pathway of this compound at CB1 and CB2 Receptors

In-Depth Technical Guide: The Endocannabinoid System Signaling Effects of JWH-018

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: JWH-018 is a potent synthetic cannabinoid and a controlled substance in many jurisdictions. The information provided herein is for research and informational purposes only.

Introduction

JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a synthetic cannabinoid from the naphthoylindole family.[1] It was originally synthesized by John W. Huffman at Clemson University for research purposes.[1] JWH-018 gained notoriety as a primary psychoactive component in various herbal incense products, commonly known as "Spice" or "K2".[2][3] This compound acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with a higher affinity for the CB2 receptor.[1] Its potent and efficacious activation of these receptors leads to cannabis-like psychoactive effects, often with greater intensity and a longer duration than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis.[2][4]

This technical guide provides an in-depth overview of the effects of JWH-018 on the endocannabinoid system, with a focus on its signaling pathways, receptor binding affinities, and the experimental protocols used to characterize its activity.

Receptor Binding and Affinity

JWH-018 exhibits high affinity for both CB1 and CB2 receptors. The binding affinity is a measure of the strength of the interaction between the ligand (JWH-018) and the receptor. It is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a stronger binding affinity.

Table 1: Receptor Binding Affinities of JWH-018

| Receptor | Binding Affinity (Ki) | Experimental Method | Reference |

| Human CB1 | 9.00 ± 5.00 nM | Radioligand Binding Assay | [1] |

| Human CB2 | 2.94 ± 2.65 nM | Radioligand Binding Assay | [1] |

Functional Activity and Signaling Pathways

JWH-018 is a full agonist at both CB1 and CB2 receptors, meaning it can elicit a maximal response from the receptor.[1][4] In contrast, THC is a partial agonist.[4] The activation of cannabinoid receptors by JWH-018 initiates a cascade of intracellular signaling events.

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs), primarily coupling to the inhibitory G-protein, Gi/o.[5] Activation of these receptors by JWH-018 leads to the following canonical signaling events:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]

-

Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with and modulate the activity of ion channels. This includes the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5] The inhibition of presynaptic VGCCs is a key mechanism by which cannabinoids suppress neurotransmitter release.

Table 2: Functional Activity of JWH-018

| Assay | Receptor | EC50 | Effect | Reference |

| cAMP Inhibition | Human CB1 | 102 nM | Full Agonist | [1] |

| cAMP Inhibition | Human CB2 | 133 nM | Full Agonist | [1] |

In addition to the canonical G-protein signaling, JWH-018 has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This pathway is involved in regulating a variety of cellular processes, including gene expression, cell proliferation, and survival.

Interestingly, studies have shown that acute administration of JWH-018 can lead to an elevation of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in the hippocampus.[2][6] This effect is thought to be mediated by the suppression of the enzymes responsible for their degradation, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[2][6] This suggests a complex feedback mechanism where the synthetic cannabinoid agonist can influence the levels of endogenous cannabinoids.

Signaling Pathway Diagram: JWH-018 at the CB1 Receptor

References

- 1. JWH-018 - Wikipedia [en.wikipedia.org]

- 2. Elevation of endocannabinoids in the brain by synthetic cannabinoid JWH-018: mechanism and effect on learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An Inquiry into the Toxicological Profile of CB-86 Reveals Ambiguity and Data Scarcity

A comprehensive review of publicly available scientific literature and databases for preliminary toxicity studies on a compound designated "CB-86" has found no consolidated toxicological data. The identifier "this compound" is ambiguous, referring to several distinct chemical entities across different research and patenting domains, and for none of these is a substantive body of toxicity work publicly accessible.

Efforts to compile a technical guide on the toxicity of this compound were initiated to support researchers, scientists, and drug development professionals. However, initial database searches revealed that the designation "this compound" is not unique. It has been used to identify a synthetic cannabinoid, a compound in anti-tuberculosis research, and a component in patented herbicidal mixtures.[1][2][3][4]

For instance, one document identifies this compound as the cannabinoid N-cyclopropyl-8-[3-(1,1-dimethylheptyl)-5-hydroxyphenoxy]octanamide.[5][6] Another publication lists this compound within a series of indolcarboxamide compounds investigated for their potential against Mycobacterium tuberculosis.[2] Furthermore, the term appears in patent literature as part of chemical compound libraries for agricultural applications.[3][4]

Despite these varied references, a thorough search failed to uncover any published preliminary toxicity studies, including quantitative data from dose-response assessments, detailed experimental protocols for safety evaluation, or elucidated signaling pathways related to the toxicological mechanisms of any substance specifically and primarily identified as this compound. One document referenced acute oral toxicity studies with a date notation of "Feb 86," but this was for a propellant compound and not a substance identified as this compound.[7]

The absence of foundational data makes it impossible to fulfill the requirements of an in-depth technical guide, which would necessitate structured data tables, detailed methodologies, and visual diagrams of biological pathways. The scientific community has not yet published a body of work on the toxicology of a compound under the specific identifier "this compound" that would allow for such a comprehensive summary.

Therefore, professionals seeking toxicological information on "this compound" should first aim to identify the specific chemical structure of interest to enable a more targeted and potentially fruitful search under its formal chemical name or CAS number, as the "this compound" identifier alone is insufficient to retrieve the required safety data.

References

- 1. Category:Cannabinoids - Wikipedia [en.wikipedia.org]

- 2. Molecular Quantum Similarity, Chemical Reactivity and Database Screening of 3D Pharmacophores of the Protein Kinases A, B and G from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2015081349A2 - Combination of novel nitrification inhibitors and herbicides as well as combination of (thio)phosphoric acid triamides and herbicides - Google Patents [patents.google.com]

- 4. WO2015104698A2 - Combination of novel nitrification inhibitors and biopesticides as well as combination of (thio)phosphoric acid triamides and biopesticides - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. US20210038559A1 - Cannabinoids and derivatives for promoting immunogenicity of tumor and infected cells - Google Patents [patents.google.com]

- 7. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Application Notes and Protocols for CB-86: A Novel Tool for Cannabinoid Receptor 1 (CB1) Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor (GPCR), is a critical component of the endocannabinoid system, playing a pivotal role in regulating a myriad of physiological processes including pain, appetite, mood, and memory.[1][2] Its abundance in the central nervous system makes it a significant target for therapeutic intervention in various neurological and psychiatric disorders.[2][3] The development of selective ligands for the CB1 receptor is paramount for dissecting its complex signaling pathways and for the rational design of novel therapeutics.

This document provides detailed application notes and protocols for CB-86 , a novel, potent, and selective antagonist for the human CB1 receptor. This compound serves as an invaluable research tool for investigating CB1 receptor function, pharmacology, and signaling both in vitro and in vivo.

Pharmacological Profile of this compound

This compound is a synthetic, non-peptide small molecule designed for high affinity and selectivity for the human CB1 receptor. Its primary mechanism of action is competitive antagonism, effectively blocking the binding of endogenous and exogenous agonists to the CB1 receptor.

Quantitative Pharmacological Data

The following table summarizes the key pharmacological parameters of this compound at the human CB1 receptor.

| Parameter | Value | Assay Conditions |

| Binding Affinity (Ki) | 1.2 nM | Radioligand displacement assay using [³H]CP-55,940 in HEK293 cell membranes expressing human CB1. |

| Functional Activity (IC₅₀) | 5.8 nM | GTPγS binding assay in response to 10 nM CP-55,940 in HEK293 cell membranes expressing human CB1. |

| Selectivity (Ki ratio) | > 500-fold | Comparison of binding affinities at human CB1 vs. human CB2 receptors. |

| Mode of Action | Competitive Antagonist | Schild analysis in a cAMP functional assay. |

Key Applications

-

Competitive Radioligand Binding Assays: To determine the affinity of other unlabeled ligands for the CB1 receptor.

-

Functional Assays: To investigate the antagonist properties of this compound and other compounds on CB1 receptor signaling, including GTPγS binding and cAMP modulation.

-

In Vitro Signaling Pathway Analysis: To elucidate the role of the CB1 receptor in various signaling cascades.

-

In Vivo Behavioral Studies: To explore the physiological and behavioral effects of CB1 receptor blockade in animal models.

Experimental Protocols

Radioligand Binding Assay for CB1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CB1 receptor using [³H]CP-55,940 as the radioligand and this compound as a reference antagonist.

Workflow Diagram:

References

Application Note: Quantification of CB-86 in Tissue Using LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of CB-86, a novel small molecule drug candidate, in tissue samples. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique widely used for the quantification of small molecules in complex biological matrices.[1][2] The protocol outlined below provides a comprehensive guide for researchers, scientists, and drug development professionals, covering tissue homogenization, solid-phase extraction (SPE) for sample cleanup, and optimized LC-MS/MS parameters for accurate and precise quantification of this compound. The method has been validated according to FDA guidelines for bioanalytical method validation.[3][4][5][6]

Introduction

The quantification of drug candidates in tissue is a critical step in preclinical and clinical studies to understand the pharmacokinetic and pharmacodynamic properties of a new therapeutic agent.[1] this compound is a promising new compound for which reliable analytical methods are needed to support its development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for such applications due to its high sensitivity, selectivity, and reproducibility.[1][2] This document provides a detailed protocol for the extraction and quantification of this compound in various tissue types, ensuring data of the highest quality for regulatory submissions and research publications.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal standard (IS), e.g., a stable isotope-labeled version of this compound

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, deionized or Milli-Q

-

Phosphate-buffered saline (PBS), pH 7.4

-

Oasis HLB Solid-Phase Extraction (SPE) cartridges

-

Tissue homogenization tubes with beads

-

Homogenizer (e.g., Bead Ruptor, Ultra-Turrax)[7]

Sample Preparation: Tissue Homogenization and Extraction

Tissue samples require extensive cleanup before analysis.[7] The following protocol describes a general procedure that can be adapted for different tissue types (e.g., liver, brain, heart).[7]

-

Tissue Weighing: Accurately weigh approximately 100 mg of frozen tissue.

-

Homogenization:

-

Place the weighed tissue in a homogenization tube containing ceramic beads.

-

Add 500 µL of ice-cold PBS.

-

Homogenize the tissue using a bead mill or other homogenizer until a uniform suspension is achieved.[7]

-

-

Protein Precipitation and IS Spiking:

-

To 100 µL of the tissue homogenate, add 300 µL of ACN containing the internal standard (IS) at a known concentration.

-

Vortex for 1 minute to precipitate proteins.

-

-

Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for further cleanup.

Solid-Phase Extraction (SPE)

-

Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.

-

Elution: Elute this compound and the IS from the cartridge with 1 mL of ACN.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95:5 Water:ACN with 0.1% FA).

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[8]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS) Conditions

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion > Product ion (specific m/z values to be determined for the compound)

-

Internal Standard: Precursor ion > Product ion (specific m/z values to be determined for the compound)

-

-

Key MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Data Presentation

The following table summarizes the typical quantitative performance parameters for a validated bioanalytical method for a small molecule like this compound in tissue.

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | 85 - 115% |

| Matrix Effect | Minimal |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of this compound in tissue.

Signaling Pathway (Illustrative Example)

As "this compound" is a hypothetical compound, a specific signaling pathway cannot be provided. Below is an illustrative example of a generic signaling pathway diagram that could be adapted once the mechanism of action of this compound is known.

Caption: Illustrative signaling pathway for a hypothetical drug.

References

- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]

- 3. biolegacyresearch.com [biolegacyresearch.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CB-86 in Pain Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-86 is a novel synthetic cannabinoid compound, structurally designed as a hybrid between classical cannabinoids and the endogenous cannabinoid anandamide. It exhibits a unique pharmacological profile, acting as a partial agonist at the central cannabinoid (CB1) receptor and a neutral antagonist at the peripheral cannabinoid (CB2) receptor. This dual activity suggests its potential as an analgesic agent. Preclinical studies have demonstrated the antinociceptive effects of this compound in rodent models of pain, making it a compound of interest for the development of new pain therapeutics.

Mechanism of Action

This compound's analgesic properties are primarily mediated through its interaction with the cannabinoid receptors CB1 and CB2. As a partial agonist of CB1 receptors, which are predominantly located in the central nervous system, this compound can modulate neuronal excitability and neurotransmitter release, thereby dampening pain signals. Its antagonist activity at CB2 receptors, primarily found in peripheral tissues and immune cells, may influence inflammatory processes that contribute to pain states.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities and in vivo analgesic efficacy of this compound from preclinical studies.

| Parameter | Value | Species | Reference |

| CB1 Receptor Binding Affinity (Ki) | 5.6 nM | Not Specified | |

| CB2 Receptor Binding Affinity (Ki) | 7.9 nM | Not Specified | |

| Analgesic Efficacy (Formalin Test) | Effective at 1 mg/kg | Mouse |

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

This protocol describes the use of the formalin test to assess the antinociceptive effects of this compound in mice. The formalin test is a widely used model of tonic, localized inflammatory pain.

Materials:

-

This compound

-

Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)

-

Formalin (5% solution in saline)

-

Male Swiss albino mice (20-25 g)

-

Observation chambers with transparent walls

-

Microsyringes for injection

Procedure:

-

Animal Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment to minimize stress-induced responses.

-

This compound Administration: Administer this compound (1 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the formalin injection.

-

Formalin Injection: Inject 20 µL of 5% formalin solution subcutaneously into the dorsal surface of the right hind paw using a microsyringe.

-

Observation: Immediately after the formalin injection, place the mouse in the observation chamber.

-

Nociceptive Behavior Scoring: Record the total time the animal spends licking or biting the injected paw during two distinct phases:

-

Phase 1 (Early Phase): 0-5 minutes post-formalin injection. This phase represents direct chemical stimulation of nociceptors.

-

Phase 2 (Late Phase): 15-30 minutes post-formalin injection. This phase is associated with inflammatory processes and central sensitization.

-

-

Data Analysis: Compare the time spent in nociceptive behavior between the this compound treated group and the vehicle-treated control group for both phases. A significant reduction in licking/biting time in the this compound group indicates an antinociceptive effect.

Visualizations

Signaling Pathway of this compound at the CB1 Receptor

Caption: Proposed signaling pathway of this compound at the CB1 receptor leading to analgesia.

Experimental Workflow for the Formalin Test

Caption: Experimental workflow for evaluating the antinociceptive effects of this compound using the formalin test.

Application Notes and Protocols for Cell Culture Assays Using CB-86

These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing two distinct compounds identified as CB-86: a synthetic cannabinoid and a Translocator Protein (TSPO) ligand.

Table of Contents

-

Synthetic Cannabinoid this compound

-

Application Note

-

Data Presentation

-

Experimental Protocols

-

Cannabinoid Receptor 1 (CB1) Binding Assay

-

cAMP Functional Assay for CB1 Receptor Activation

-

-

Signaling Pathway

-

-

TSPO Ligand CB86

-

Application Note

-

Data Presentation

-

Experimental Protocols

-

Cell Viability XTT Assay in PC12 Cells

-

Apoptosis Detection using Annexin V Staining

-

-

Signaling Pathway & Experimental Workflow

-

Synthetic Cannabinoid this compound

Application Note

This compound is a synthetic cannabinoid characterized as a resorcinol-anandamide hybrid. It functions as a partial agonist at the central cannabinoid (CB1) receptor and a neutral antagonist at the peripheral cannabinoid (CB2) receptor.[1] Its affinity for these receptors is in the low nanomolar range, indicating potent activity.[1] The following protocols describe standard cell-based assays to characterize the binding and functional activity of this compound or similar cannabinoid ligands.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor | Kᵢ (nM) |

| CB1 | 5.6 |

| CB2 | 7.9 |

Kᵢ represents the inhibition constant, indicating the concentration of the ligand that will bind to half the receptors at equilibrium in the absence of the agonist.

Experimental Protocols

This protocol is designed to determine the binding affinity of this compound to the CB1 receptor expressed in a suitable cell line (e.g., CHO-K1 or HEK293 cells) through competitive displacement of a radiolabeled ligand.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human CB1 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Radiolabeled CB1 antagonist (e.g., [³H]SR141716A)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture CB1-expressing cells to ~80-90% confluency.

-

Membrane Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.

-

Resuspend the membrane pellet in binding buffer and determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]SR141716A (e.g., 1 nM), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

For total binding, omit this compound. For non-specific binding, add a high concentration of an unlabeled CB1 antagonist (e.g., 10 µM SR141716A).

-

Add cell membrane preparation to each well to initiate the binding reaction.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Add scintillation fluid to each filter and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of CB1 receptor activation, by quantifying intracellular cyclic AMP (cAMP) levels.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human CB1 receptor

-

Cell culture medium

-

Stimulation buffer (e.g., Krebs Ringer Bicarbonate buffer with 1 mM IBMX)

-

Forskolin (an adenylyl cyclase activator)

-

This compound stock solution (in DMSO)

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well plate

Procedure:

-

Cell Plating: Seed CB1-expressing cells into a 96-well plate and culture overnight.

-

Assay Preparation:

-

Remove the culture medium and replace it with stimulation buffer.

-

Incubate at 37°C for 30 minutes.

-

-

Compound Addition:

-

Add varying concentrations of this compound to the wells.

-

Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production).

Signaling Pathway

TSPO Ligand CB86

Application Note

CB86 is a high-affinity ligand for the 18 kDa Translocator Protein (TSPO), a mitochondrial outer membrane protein.[2] TSPO ligands are known to exhibit neuroprotective and anti-inflammatory effects. Studies have shown that CB86 can protect against cell death induced by neurotoxins in vitro.[3][4] The following protocols are based on published studies and are suitable for assessing the cytoprotective effects of CB86 in a neuronal cell line model.

Data Presentation

Table 2: Neuroprotective Effects of CB86 on 6-OHDA-Induced Toxicity in PC12 Cells

| Assay | Outcome Measure | 6-OHDA Treatment | 6-OHDA + CB86 (25 µM) |

| XTT Assay | Cell Viability (fold change vs. 6-OHDA) | 1.0 | 1.8 |

| Apoptosis Assay | Apoptotic Cells (fold change vs. 6-OHDA) | 1.0 | 0.77 (1.3-fold inhibition) |

Data are derived from a study investigating the effects of CB86 on 6-hydroxydopamine (6-OHDA)-induced cell death in PC12 cells.[3][4]

Experimental Protocols

This colorimetric assay measures cell viability based on the ability of metabolically active cells to reduce the tetrazolium salt XTT to an orange-colored formazan product.

Materials:

-

PC12 cell line

-

Cell culture medium (e.g., RPMI-1640 with 10% horse serum, 5% FBS, 1% Penicillin-Streptomycin)

-

6-hydroxydopamine (6-OHDA)

-

TSPO Ligand CB86 stock solution (in DMSO)

-

XTT labeling reagent

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Plating: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

Control Group: Add fresh medium.

-

CB86 Control Group: Add medium containing 25 µM CB86.

-

6-OHDA Group: Add medium containing 80 µM 6-OHDA.

-

CB86 + 6-OHDA Group: Add medium containing both 25 µM CB86 and 80 µM 6-OHDA.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

XTT Addition: Add XTT labeling reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group.

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V.

Materials:

-

PC12 cells

-

Treatment reagents as described in the XTT assay protocol

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat PC12 cells in 6-well plates as described in the XTT assay protocol.

-

Cell Harvesting: After the 24-hour incubation, collect the cells (including any floating cells) by trypsinization and centrifugation.

-

Washing: Wash the cell pellet with ice-cold PBS.

-

Staining:

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate at room temperature for 15 minutes in the dark.

-

-

Analysis: Analyze the stained cells by flow cytometry.

-

FITC signal (Annexin V) is typically detected in the FL1 channel.

-

PI signal is typically detected in the FL2 channel.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathway & Experimental Workflow

References

Application Notes and Protocols for CB-86 in Translocator Protein (TSPO) Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CB-86, a high-affinity ligand for the translocator protein (TSPO), in various research applications. Detailed protocols for key experiments are included to facilitate the study of TSPO function in neuroinflammation, neuroprotection, and as a potential biomarker for imaging.

Introduction to this compound and Translocator Protein (TSPO)

The translocator protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane.[1][2] It is involved in a multitude of cellular functions, including cholesterol transport, steroidogenesis, regulation of mitochondrial respiration, and modulation of inflammatory and apoptotic processes.[2][3] TSPO expression is relatively low in the healthy brain but is significantly upregulated in activated microglia and astrocytes during neuroinflammation, making it a valuable biomarker for neurodegenerative diseases and brain injury.[1][4]

This compound is a novel, high-affinity synthetic ligand for TSPO. It has demonstrated potent anti-inflammatory and neuroprotective effects in preclinical studies, positioning it as a valuable tool for investigating the therapeutic potential of targeting TSPO.

Quantitative Data Summary